molecular formula C11H8F2O2 B13310728 2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13310728
M. Wt: 210.18 g/mol
InChI Key: FFZWTHOZDCWFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroacetyl group in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of the difluoroacetyl group with the indanone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H8F2O2/c12-11(13)10(15)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8,11H,5H2

InChI Key

FFZWTHOZDCWFAM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)C(F)F

Origin of Product

United States

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